Cas no 25245-37-8 (2,3,4-Trimethoxyphenyl Iodide)
2,3,4-Trimethoxyphenyl Iodide Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-iodo-2,3,4-trimethoxy-
- 2,3,4-Trimethoxyphenyl Iodide
- 1,2,3-trimethoxy-4-(2-nitro-vinyl)benzene
- 1,2,3-trimethoxy-4-[2-nitrovinyl]benzene
- 1,2,3-trimethoxy-4-iodobenzene
- 1,2,3-trimethoxy-4-iodo-benzene
- 1-iodo-2,3,4-trimethoxybenzene
- 1-iodo-2,3,4-trimethoxy-benzene
- 2,3,4-trimethoxy-1-iodobenzene
- 2,3,4-Trimethoxyiodobenzene
- 4-iodo-1,2,3-trimethoxybenzene
- AC1NTM3J
- NSC201429
- Styrene, 2,3,4-trimethoxy-b-nitro-
- SureCN4501431
- TL8003213
- NSC84517
- AKOS020056550
- 2,3,4-TrimethoxyphenylIodide
- Iodotrimethoxybenzene
- DTXSID20948096
- DJVXXRZXCIPZDH-UHFFFAOYSA-N
- SCHEMBL3751809
- NSC-84517
- Trimethoxyiodobenzene
- 25245-37-8
-
- Inchi: 1S/C9H11IO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3
- InChI Key: DJVXXRZXCIPZDH-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=C1OC)OC)OC
Computed Properties
- Exact Mass: 293.97483
- Monoisotopic Mass: 293.97529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- PSA: 27.69
2,3,4-Trimethoxyphenyl Iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T795460-1g |
2,3,4-Trimethoxyphenyl Iodide |
25245-37-8 | 1g |
$ 170.00 | 2022-06-02 | ||
| TRC | T795460-10g |
2,3,4-Trimethoxyphenyl Iodide |
25245-37-8 | 10g |
$ 1360.00 | 2022-06-02 | ||
| TRC | T795460-5g |
2,3,4-Trimethoxyphenyl Iodide |
25245-37-8 | 5g |
$ 800.00 | 2023-09-05 | ||
| TRC | T795460-1000mg |
2,3,4-Trimethoxyphenyl Iodide |
25245-37-8 | 1g |
$207.00 | 2023-05-17 | ||
| TRC | T795460-10000mg |
2,3,4-Trimethoxyphenyl Iodide |
25245-37-8 | 10g |
$1642.00 | 2023-05-17 | ||
| Aaron | AR01E4MF-500mg |
2,3,4-TrimethoxyphenylIodide |
25245-37-8 | 95% | 500mg |
$339.00 | 2025-02-12 | |
| Aaron | AR01E4MF-1g |
2,3,4-TrimethoxyphenylIodide |
25245-37-8 | 95% | 1g |
$452.00 | 2025-02-12 |
2,3,4-Trimethoxyphenyl Iodide Related Literature
-
Pintu Maity,Debasish Kundu,Tubai Ghosh,Brindaban C. Ranu Org. Chem. Front. 2018 5 1586
Additional information on 2,3,4-Trimethoxyphenyl Iodide
Benzene, 1-Iodo-2,3,4-Trimethoxy: A Comprehensive Overview
Benzene, 1-Iodo-2,3,4-Trimethoxy, also known by its CAS registry number CAS No. 25245-37-8, is a highly specialized aromatic compound with significant applications in organic synthesis and materials science. This compound is characterized by its unique structure, which features a benzene ring substituted with three methoxy groups at positions 2, 3, and 4, along with an iodine atom at position 1. The combination of these substituents imparts distinctive electronic and steric properties to the molecule.
Recent studies have highlighted the importance of Benzene derivatives in various chemical reactions due to their ability to act as versatile building blocks in organic synthesis. The presence of multiple methoxy groups in this compound significantly enhances its reactivity in nucleophilic aromatic substitution reactions. These groups activate the benzene ring toward electrophilic attack by creating electron-rich regions through resonance effects. Additionally, the iodine substituent at position 1 serves as an excellent leaving group in certain substitution reactions.
The synthesis of Benzene, 1-Iodo-2,3,4-Trimethoxy typically involves multi-step processes that include nucleophilic aromatic substitution and subsequent functionalization steps. Researchers have explored various methods to optimize the yield and purity of this compound by fine-tuning reaction conditions such as temperature and solvent systems. For instance, recent advancements in catalytic methods have enabled more efficient pathways for the introduction of iodine substituents onto activated aromatic rings.
In terms of applications, this compound has found utility in the development of advanced materials such as organic semiconductors and optoelectronic devices. Its electronic properties make it a promising candidate for use in thin-film transistors and light-emitting diodes (LEDs). Furthermore, its methoxy-substituted structure has been exploited in medicinal chemistry for designing bioactive molecules with potential therapeutic applications.
Recent research has also focused on understanding the environmental fate and toxicity of Benzene derivatives. Studies have shown that while these compounds exhibit high stability under normal conditions, their degradation pathways under specific environmental conditions need further investigation to ensure their safe use and disposal.
Looking ahead, the development of novel synthetic methodologies for Benzene derivatives will continue to drive innovation in materials science and pharmaceutical research. The integration of computational chemistry tools with experimental techniques is expected to provide deeper insights into the electronic properties and reactivity patterns of these compounds.
In conclusion, Benzene, 1-Iodo-2,3,4-Trimethoxy stands out as a critical intermediate in modern organic synthesis with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop new materials and therapeutic agents.
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